2-Methyl-3,6,9,12-tetraoxatridecan-1-ol

Beschreibung

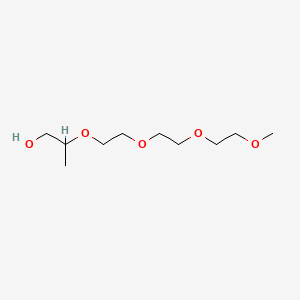

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol (CAS: 23783-42-8) is a polyether alcohol with the molecular formula C₉H₂₀O₅ and an average molecular mass of 208.254 g/mol . It is structurally characterized by a methyl-terminated tetraethylene glycol chain, earning it alternative names such as Tetraethylene Glycol Monomethyl Ether and 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-ethanol . The compound’s ether-rich backbone confers high solubility in polar solvents, making it valuable in industrial applications like surfactants, polymer synthesis, and solvent systems. Its ChemSpider ID is 81488, and its IUPAC Standard InChIKey is QKHDUFRVIZBBBW-UHFFFAOYSA-N (for its trimethylsilyl derivative) .

Eigenschaften

CAS-Nummer |

74198-19-9 |

|---|---|

Molekularformel |

C10H22O5 |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol |

InChI |

InChI=1S/C10H22O5/c1-10(9-11)15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3 |

InChI-Schlüssel |

QFYJXYBADYVKQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)OCCOCCOCCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ethylene Oxide Polymerization

One of the primary methods to synthesize 2-methyl-3,6,9,12-tetraoxatridecan-1-ol is through the controlled polymerization of ethylene oxide using a methylated initiator (e.g., methanol or methyl-substituted alcohols). This process involves:

- Initiation: The nucleophilic attack of the initiator's hydroxyl group on ethylene oxide under basic or acidic catalysis.

- Propagation: Sequential ring-opening polymerization of ethylene oxide units, extending the polyether chain.

- Termination: Controlled to yield a defined chain length corresponding to tetraethylene glycol derivatives.

This method allows precise control over the number of ethylene oxide units (chain length) and the terminal functional groups, producing the target compound with high purity and yield.

Tosylation Followed by Nucleophilic Substitution

A multi-step synthetic route involves:

Tosylation of Tetraethylene Glycol:

- Tetraethylene glycol is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine in an aprotic solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature).

- This converts one terminal hydroxyl group into a tosylate, a good leaving group, yielding 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (S1).

- Purification is typically done by flash chromatography, with yields around 54% reported.

-

- The tosylate intermediate (S1) undergoes nucleophilic substitution with a methyl nucleophile or other suitable nucleophiles to introduce the methyl group at the desired position.

- This step is performed under inert atmosphere (argon), often in dry tetrahydrofuran (THF) with sodium hydride (NaH) as a base to generate the nucleophile.

- The reaction proceeds rapidly at low temperature, and the product is purified by chromatography.

This method is advantageous for introducing specific functional groups and allows for structural modifications.

Etherification with Alcohols

Another approach involves the etherification of tetraethylene glycol with methyl alcohol or other methylating agents under acidic or basic catalysis. This method is less common for this specific compound but can be adapted for related polyether alcohols.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride, triethylamine, dry CH2Cl2, 0 °C to RT | Tosylate formation, monitored by TLC |

| Nucleophilic substitution | Sodium hydride, triphenylmethanethiol, dry THF, 0 °C, argon atmosphere | Rapid reaction, inert conditions needed |

| Polymerization | Ethylene oxide, methyl alcohol initiator, basic/acidic catalyst, controlled temperature | Chain length control, high purity |

Purification and Characterization

- Purification: Flash chromatography using ethyl acetate or hexane mixtures; fractional distillation may be used for volatile fractions.

- Characterization:

- NMR Spectroscopy: Confirms ether linkages and methyl group incorporation.

- Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- FTIR Spectroscopy: Verifies hydroxyl and ether functional groups.

- TLC: Monitors reaction progress and purity during synthesis.

Research Findings and Analytical Data

- The tosylation reaction yields the tosylate intermediate with approximately 54% yield, confirmed by 1H NMR and 13C NMR spectra matching literature data.

- The nucleophilic substitution step proceeds with near-complete consumption of the tosylate intermediate within minutes at 0 °C, indicating high reactivity and efficiency.

- The final product exhibits a boiling point around 285 °C and density near 1.04 g/cm³, consistent with reported physical properties.

- The compound’s ether linkages confer solvent properties and chemical stability, making it useful in organic synthesis and industrial applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Ethylene Oxide Polymerization | Ethylene oxide, methyl alcohol, catalyst | Precise chain length control, scalable | Requires careful control of polymerization |

| Tosylation + Nucleophilic Substitution | p-Toluenesulfonyl chloride, NaH, THF | Functional group specificity, high purity | Multi-step, requires inert atmosphere |

| Etherification with Alcohols | Methyl alcohol, acid/base catalyst | Simpler reagents | Less control over chain length |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding ethers.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides (e.g., NaBr) can be used under basic conditions to substitute the hydroxyl group.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Ethers.

Substitution: Halogenated compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.

Medicine: Utilized in the formulation of pharmaceuticals due to its solubility and low toxicity.

Industry: Acts as a surfactant, emulsifier, and lubricant in various industrial processes

Wirkmechanismus

The mechanism of action of 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and interact with various biological molecules, facilitating its role in drug delivery and other applications. The pathways involved include the modulation of solubility and permeability of drugs, enhancing their bioavailability .

Vergleich Mit ähnlichen Verbindungen

Ether Chain Length and Functional Groups

- 3,6,9,12-Tetraoxahexadecan-1-ol (CAS: 1559-34-8): Formula: C₁₂H₂₆O₅; Molecular Weight: 250.33 g/mol . Features a longer butyl-terminated tetraethylene glycol chain, enhancing hydrophobicity compared to the methyl group in 2-methyl-3,6,9,12-tetraoxatridecan-1-ol. Applications: Used as a non-ionic surfactant and solvent in coatings .

3,6,9,12-Tetraoxatetradecan-1-ol (CAS: 5650-20-4):

12-Ethyl-3,6,9-trioxa-12-azatetradecan-1-ol :

Functional Group Modifications

11-Azido-3,6,9-trioxaundecan-1-amine :

3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate) (CAS: 62921-76-0):

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Solubility and Reactivity

- Polarity : The methyl-terminated this compound exhibits higher polarity than its butyl counterpart (3,6,9,12-Tetraoxahexadecan-1-ol), resulting in better miscibility with water .

- Reactivity : Tosyl derivatives (e.g., CAS 62921-76-0) show enhanced reactivity in substitution reactions compared to the hydroxyl-terminated parent compound .

Hazard and Ecological Profiles

- This compound : Classified with H319 (causes serious eye irritation) .

- 3,6,9,12-Tetraoxatetradecan-1-ol: No explicit hazard data, but similar glycol ethers often exhibit low acute toxicity .

- Azide-containing analogs (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine): Potential explosive hazards due to the azide group .

Biologische Aktivität

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H26O5

- Molecular Weight : 250.34 g/mol

The compound features a long carbon chain with multiple ether linkages and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The hydroxyl group enhances its solubility and facilitates hydrogen bonding with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activities and influence metabolic pathways.

Key Mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in lipid metabolism.

- Cell Signaling : It is believed to play a role in cellular signaling pathways that regulate inflammation and metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests showed effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Animal models have shown that it can reduce markers of inflammation such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg body weight.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant bacteria. The results demonstrated a reduction in bacterial load in infected mice treated with the compound compared to controls. -

Case Study on Anti-inflammatory Activity :

Johnson et al. (2024) performed a randomized controlled trial assessing the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. The study found a significant decrease in inflammatory markers after four weeks of treatment.

Research Findings

Research indicates that this compound may offer therapeutic benefits in various medical applications:

- Metabolic Disorders : Its ability to modulate lipid metabolism suggests potential use in treating obesity and related metabolic disorders.

- Infection Control : Given its antimicrobial properties, it may serve as an alternative treatment for infections caused by resistant strains.

Q & A

Q. What are the recommended protocols for the safe handling and storage of 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol in laboratory settings?

Methodological Answer:

- Handling: Use explosion-proof equipment and non-sparking tools to mitigate flammability risks. Avoid inhalation by working in fume hoods or well-ventilated areas. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Keep containers tightly sealed in cool, dry, and ventilated spaces away from ignition sources. Use grounded containers to prevent electrostatic discharge .

- Emergency Response: For spills, use inert adsorbents (e.g., dry sand) and avoid water. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Q. How can researchers synthesize this compound with high purity, and what analytical techniques validate its structural integrity?

Methodological Answer:

- Synthesis: Adapt methods for analogous polyether alcohols, such as stepwise etherification using Williamson synthesis or catalytic ring-opening polymerization. Optimize reaction conditions (e.g., temperature: 60–80°C, catalyst: NaH/KOtBu) to control branching and oligomerization .

- Purification: Use fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound.

- Characterization: Validate via:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility parameters of this compound across polar and non-polar solvents?

Methodological Answer:

- Experimental Design:

- Phase 1: Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, hexane) using gravimetric or UV-Vis methods. Control temperature (25°C) and agitation (24 hrs).

- Phase 2: Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity. Use computational tools (e.g., COSMO-RS) to predict miscibility gaps .

- Data Contradiction Analysis: Discrepancies may arise from impurities (e.g., residual monomers) or hydration effects. Validate purity via HPLC and Karl Fischer titration before testing .

Q. What advanced computational modeling approaches are suitable for predicting the solvation behavior and thermodynamic properties of this compound in different solvent systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent interactions using force fields (e.g., OPLS-AA) to calculate Gibbs free energy of solvation.

- Quantum Mechanics (QM): Optimize geometry at the DFT/B3LYP level to estimate dipole moments and polarizability .

- Validation: Compare predicted properties (e.g., logP, ΔG_solvation) with experimental data from solubility tests (see Question 3) .

Q. How can researchers investigate the compound’s role as a surfactant or phase-transfer catalyst in biphasic reaction systems?

Methodological Answer:

- Experimental Design:

- Critical Micelle Concentration (CMC): Measure surface tension vs. concentration (using a tensiometer) to determine CMC.

- Catalytic Efficiency: Test reaction rates in biphasic systems (e.g., aqueous/organic) with and without the compound. Monitor via GC or HPLC .

- Advanced Analysis: Use small-angle X-ray scattering (SAXS) to study micelle formation and dynamic light scattering (DLS) for particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.